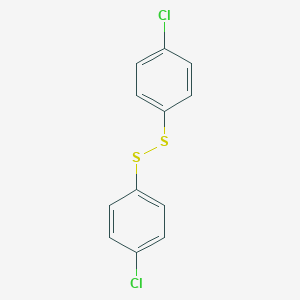

Bis(4-chlorophenyl) disulfide

Description

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXRXGPBFMPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061562 | |

| Record name | Disulfide, bis(4-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS] | |

| Record name | Bis(p-chlorophenyl)disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000364 [mmHg] | |

| Record name | Bis(p-chlorophenyl)disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1142-19-4 | |

| Record name | 4-Chlorophenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-chlorophenyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-chlorophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-CHLOROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMT539C7LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(P-CHLOROPHENYL)DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(4-chlorophenyl) disulfide from 4-Chlorophenylthiol

Abstract: This technical guide provides an in-depth exploration of the synthesis of bis(4-chlorophenyl) disulfide, a crucial diaryl disulfide intermediate in various chemical and pharmaceutical applications. The document is tailored for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of procedures to offer a foundational understanding of the underlying reaction mechanisms, a comparative analysis of synthetic methodologies, and a detailed, self-validating experimental protocol. Emphasis is placed on explaining the causality behind experimental choices, ensuring scientific integrity, and promoting environmentally benign practices. The guide is substantiated with authoritative references and includes detailed data presentation and process visualizations to facilitate comprehension and replication.

Introduction: The Significance of Diaryl Disulfides

The disulfide bond (R-S-S-R') is a pivotal functional group in chemistry and biology, most notably providing structural integrity to proteins through cysteine-cysteine linkages.[1] In the realm of synthetic chemistry and drug development, diaryl disulfides serve as versatile intermediates and key structural motifs. Their applications are extensive, ranging from their use as vulcanizing agents to their role as precursors in the synthesis of pharmaceuticals and advanced materials.[2]

This compound, in particular, is a valuable building block. It can be used to synthesize non-symmetrical disulfides, which are of interest in drug discovery programs exploring redox-active therapeutics.[3] Furthermore, its derivatives have applications in materials science, such as in the production of poly(p-phenylene sulfide) via thermolysis.[4] The controlled and efficient synthesis of this compound from its corresponding thiol, 4-chlorophenylthiol, is therefore a process of significant practical importance. This guide focuses on the oxidative coupling of 4-chlorophenylthiol, a transformation that, while conceptually straightforward, requires careful control to avoid over-oxidation to undesired byproducts like sulfoxides or sulfonic acids.[2][5]

Mechanistic Overview: The Chemistry of Thiol Oxidation

The conversion of thiols to disulfides is a classic oxidation-reduction (redox) reaction.[6] In this process, two molecules of a thiol (R-SH) are coupled to form a disulfide (R-S-S-R), with the concomitant loss of two protons and two electrons.[7] The overall transformation can be represented as:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

The reaction mechanism can proceed through several pathways, largely dependent on the nature of the oxidant employed.[8] Common pathways involve intermediates such as sulfenic acids (RSOH) or the formation of thiyl radicals (RS•).[8][9]

For instance, when using an oxidant like hydrogen peroxide (H₂O₂), the reaction may proceed via the formation of a sulfenic acid intermediate, which then rapidly reacts with a second thiol molecule to yield the disulfide and water.[8] Catalysts, such as iodide ions, can facilitate this process by first being oxidized by H₂O₂ to iodine (I₂), which then acts as the immediate oxidant for the thiol.[10][11]

Below is a generalized mechanistic pathway for the oxidation of 4-chlorophenylthiol.

Figure 1: Generalized mechanism for the oxidation of 4-chlorophenylthiol.

A Comparative Analysis of Synthesis Methodologies

A variety of methods have been developed for the oxidative coupling of thiols. The choice of methodology often involves a trade-off between reaction speed, yield, cost, safety, and environmental impact ("greenness"). Below is a summary of prominent methods applicable to the synthesis of this compound.

| Method | Oxidant / Catalyst | Solvent | Temp. (°C) | Time | Yield | Key Advantages & Causality |

| Iodide-Catalyzed Peroxide Oxidation | H₂O₂ / NaI (catalytic) | Ethyl Acetate | Room Temp | ~30 min | >95% | Environmentally Benign: Uses H₂O₂, whose only byproduct is water. The iodide catalyst is efficient and used in small amounts. Mild conditions preserve sensitive functional groups.[10][11] |

| Aerobic Cobalt-Catalyzed Oxidation | Air (O₂) / CoSalen (catalytic) | Dichloromethane | Room Temp | 1-2 h | High | Green & Cost-Effective: Utilizes air as the ultimate oxidant. The catalyst mimics enzymatic systems and operates under mild conditions, offering high selectivity and preventing over-oxidation.[5] |

| Ascorbic Acid Catalyzed Oxidation | Ascorbic Acid (catalytic) | Water | Room Temp | 5-10 min | >90% | Green Synthesis: Employs a natural, inexpensive, and reusable catalyst in water, avoiding hazardous organic solvents. The reaction is rapid and features a simple work-up.[2][12] |

| Classical Halogen Oxidation | Iodine (I₂) (stoichiometric) | Ethanol | Room Temp | Several hours | Good | Simplicity: A traditional and straightforward method. However, it requires a stoichiometric amount of the oxidant and can have longer reaction times compared to catalytic systems.[11] |

Detailed Experimental Protocol: A Validated Approach

This section details a reliable and environmentally conscious protocol for the synthesis of this compound, adapted from the iodide-catalyzed hydrogen peroxide method.[10][11] The protocol is designed to be self-validating, with clear steps for purification and characterization to confirm product identity and purity.

Materials and Equipment

-

Reactants: 4-chlorophenylthiol, 30% Hydrogen Peroxide (H₂O₂), Sodium Iodide (NaI)

-

Solvent: Ethyl Acetate (EtOAc)

-

Work-up: Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, glassware for recrystallization.

Safety Precautions

-

4-chlorophenylthiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause skin burns. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all organic solvents in the fume hood away from ignition sources.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylthiol (e.g., 2.89 g, 20 mmol) and ethyl acetate (40 mL). Stir the mixture at room temperature until the thiol is fully dissolved.

-

Catalyst Addition: Add sodium iodide (NaI) (e.g., 30 mg, 0.2 mmol, 1 mol%) to the solution.

-

Oxidant Addition: Transfer 30% H₂O₂ (e.g., 2.27 mL, 22 mmol, 1.1 equivalents) to a dropping funnel. Add the H₂O₂ dropwise to the stirred reaction mixture over a period of 10-15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting thiol.

-

Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel. Add 30 mL of saturated Na₂S₂O₃ solution to quench any unreacted peroxide and iodine. Shake well and separate the layers.

-

Washing: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any acidic byproducts) and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a pale yellow solid, can be purified by recrystallization from ethanol to yield pure this compound as yellow crystalline flakes.[13]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The data obtained should be compared with established literature values.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [14][15] |

| Molecular Weight | 287.23 g/mol | [14][15] |

| Appearance | Yellow crystalline flakes | [14] |

| Melting Point | 70-73 °C | [14] |

| ¹H NMR (CDCl₃) | δ ~7.45 (d, 4H), δ ~7.25 (d, 4H) | [16][17] |

| ¹³C NMR (CDCl₃) | δ ~136.5, ~134.0, ~129.5, ~128.0 | [16] |

| Mass Spec (EI) | m/z 286 (M⁺), 143 (ArS⁺) | [14][15] |

Expert Interpretation:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The integration should confirm the presence of 8 aromatic protons in total.

-

¹³C NMR: The spectrum should display four distinct signals for the aromatic carbons due to the molecule's symmetry.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (286 for the ³⁵Cl isotope). A characteristic isotope pattern for two chlorine atoms (M, M+2, M+4) will be present. A major fragment at half the mass (m/z 143) corresponding to the chlorophenylthio radical cation is also expected.

-

Melting Point: A sharp melting point within the literature range is a strong indicator of high purity.

Conclusion and Future Perspectives

The synthesis of this compound from 4-chlorophenylthiol is a robust and efficient transformation. Modern catalytic methods, particularly those employing green oxidants like hydrogen peroxide or air, offer significant advantages in terms of safety, environmental impact, and operational simplicity.[5][11] The detailed protocol provided herein represents a reliable and scalable method for obtaining high-purity material suitable for further research and development.

For professionals in drug development, the principles of disulfide bond formation are highly relevant. The stability and reversible nature of this linkage are harnessed in prodrug strategies, antibody-drug conjugates (ADCs), and the design of redox-sensitive drug delivery systems.[18][19] Understanding the synthesis and chemistry of simple disulfides like the title compound provides a solid foundation for tackling more complex molecular architectures in pharmaceutical science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of Bis(4-chlorophenyl) disulfide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microwave-assisted synthesis of Bis(4-chlorophenyl) disulfide, a symmetrical diaryl disulfide of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to deliver a comprehensive understanding of the reaction's principles, the rationale behind the chosen methodology, and a robust, validated protocol. This document is structured to serve as a practical and authoritative resource for scientists seeking to leverage the efficiency and green chemistry advantages of microwave synthesis.

Introduction: The Rationale for Microwave-Assisted Disulfide Synthesis

The formation of a disulfide bond via the oxidative coupling of two thiol moieties is a fundamental transformation in organic chemistry. Traditionally, this has been achieved using a variety of oxidizing agents, but these methods often suffer from drawbacks such as long reaction times, harsh conditions, and the formation of over-oxidized byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this and many other chemical transformations.[1][2][3]

Microwave irradiation offers a non-classical heating method where energy is directly coupled with polar molecules in the reaction mixture.[2] This leads to rapid and uniform heating, often resulting in dramatic accelerations in reaction rates, higher product yields, and enhanced purity.[1][2] For the synthesis of this compound from 4-chlorothiophenol, this translates to a greener, more efficient process that aligns with the principles of modern sustainable chemistry. The key advantages include:

-

Reaction Acceleration: Reactions that might take hours under conventional heating can often be completed in minutes.[2]

-

Improved Yields: Uniform heating minimizes byproduct formation, leading to cleaner reaction profiles and higher isolated yields.

-

Energy Efficiency: Direct energy transfer to the reactants is more efficient than conventional conductive heating.

-

Solvent-Free Potential: In many cases, the high efficiency of microwave heating allows for reactions to be run under solvent-free conditions, significantly reducing waste.[4][5][6][7]

Mechanistic Considerations: The Oxidative Coupling of Thiols

The synthesis of this compound proceeds via the oxidative coupling of two molecules of 4-chlorothiophenol. The core of this reaction is the formation of a sulfur-sulfur bond. While various detailed mechanisms can be at play depending on the specific oxidant and conditions, a generalized pathway involves the formation of a reactive sulfur species that can be attacked by another thiol molecule.

A plausible mechanism for the oxidative coupling of thiols is depicted below. This process is greatly accelerated by microwave energy, which efficiently overcomes the activation energy barriers of the intermediate steps.

Caption: Generalized mechanism for the oxidative coupling of thiols.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is based on the efficient, solvent-free oxidative coupling of 4-chlorothiophenol. The use of a solid-supported oxidizing agent simplifies the work-up procedure, making this a particularly attractive method.

Materials and Equipment

| Reagent/Equipment | Details |

| 4-Chlorothiophenol | Starting material |

| Polystyrene-supported Oxazolidinone-Bromine complex | Oxidizing agent[1] |

| Dichloromethane (DCM) | For impregnation and product extraction |

| Monomode Microwave Synthesizer | e.g., Anton Paar Monowave or CEM Discover |

| Glass reaction vial with stirrer | Appropriate for the microwave synthesizer |

| Standard laboratory glassware | Beakers, flasks, filtration apparatus |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reactant preparation to product isolation.

Caption: Workflow for the microwave-assisted synthesis.

Detailed Steps:

-

Preparation: In a small beaker, dissolve 4-chlorothiophenol (1 mmol) in a minimal amount of dichloromethane (approx. 1-2 mL).

-

Impregnation: Add the polystyrene-supported oxazolidinone-bromine complex (a five-fold molar excess of bromine content) to the solution.[1]

-

Solvent Removal: Thoroughly mix the slurry and evaporate the dichloromethane under a gentle stream of nitrogen or in a vacuum desiccator to yield a dry, free-flowing powder.

-

Microwave Reaction: Transfer the solid mixture to a suitable microwave reaction vial equipped with a magnetic stir bar. Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5 minutes.[1]

-

Extraction: After the reaction is complete and the vial has cooled to room temperature, add dichloromethane (10 mL) to the vial and stir for several minutes to extract the product.

-

Purification: Filter the mixture to remove the insoluble polymer support. Wash the support with a small additional volume of dichloromethane.

-

Isolation: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂S₂[8][9] |

| Molecular Weight | 287.23 g/mol [8][9] |

| Appearance | Pale yellow to cream powder or granules |

| Melting Point | 69-76 °C |

| CAS Number | 1142-19-4[8][9] |

| ¹³C NMR (CDCl₃) | δ = 126.7, 127.0, 127.6, 129.0, 132.8, 133.9, 137.9, 142.9 ppm[5] |

| IR (KBr Pellet) | Key peaks corresponding to C-Cl, C-S, and aromatic C-H and C=C stretching can be observed.[8] |

| Mass Spectrum (EI) | m/z (relative intensity): 286 (M⁺), 143, 108[8][9] |

Conclusion and Future Perspectives

This guide has detailed a robust and efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave heating and a solvent-free approach with a supported reagent, this method offers significant improvements over classical synthetic routes in terms of speed, yield, and environmental impact. The provided mechanistic insights and detailed experimental workflow serve as a comprehensive resource for researchers. The principles outlined herein can be adapted for the synthesis of a wide array of other symmetrical and unsymmetrical diaryl disulfides, paving the way for further discoveries in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

An In-depth Technical Guide to Bis(4-chlorophenyl) disulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorophenyl) disulfide, a symmetrical aromatic disulfide, is a compound of growing interest in the fields of chemical synthesis, materials science, and particularly, drug discovery. Its unique chemical structure, characterized by a disulfide linkage between two 4-chlorophenyl moieties, imparts a range of intriguing physical and chemical properties. This guide provides a comprehensive overview of this compound, delving into its physicochemical characteristics, synthesis and purification protocols, spectral analysis, chemical reactivity, and emerging applications, with a special focus on its potential in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |

| Molecular Weight | 287.23 g/mol | |

| CAS Number | 1142-19-4 | |

| Appearance | Pale yellow to cream solid/powder | [2][3] |

| Melting Point | 71-74 °C | |

| Boiling Point | 180 °C at 2 mmHg | [4] |

| Solubility | Soluble in methanol. Insoluble in water. | [1][4] |

| pKa | Not available | |

| LogP | 5.58 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the oxidation of 4-chlorothiophenol being the most common approach.[5] A microwave-assisted method has also been reported, offering a potentially more efficient route.

Experimental Protocol: Synthesis via Oxidation of 4-Chlorothiophenol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

4-chlorothiophenol

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

A suitable solvent (e.g., ethanol, methanol, or a biphasic system)

-

Base (optional, e.g., sodium hydroxide)

Procedure:

-

Dissolve 4-chlorothiophenol in a suitable solvent. The choice of solvent will depend on the oxidizing agent used.

-

Slowly add the oxidizing agent to the solution of 4-chlorothiophenol with stirring. The reaction is often exothermic, so cooling may be necessary.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected by filtration.

Purification

Purification of the crude product is crucial to remove any unreacted starting material or byproducts. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

Recrystallization Protocol:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For this compound, alcohols such as ethanol or methanol are often suitable. A solvent mixture, like ethanol/water, can also be effective.[7]

-

Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[6]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

For higher purity, column chromatography can be employed. A typical stationary phase would be silica gel, with a non-polar eluent system such as a hexane/ethyl acetate mixture.[8]

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfur atom will be in a different chemical environment than the protons meta to the sulfur, leading to this splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. One would expect to see four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the chlorophenyl ring. A representative ¹³C NMR spectrum has been reported.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound include:[10][11]

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

-

S-S stretching: This bond has a weak and often difficult to observe absorption in the 400-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[12] Common fragmentation pathways would involve the cleavage of the S-S bond and the C-S bonds.[13]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the disulfide bond, which is susceptible to both reduction and oxidation, as well as disulfide exchange reactions.

Reduction

The disulfide bond can be readily cleaved by reducing agents to yield two equivalents of 4-chlorothiophenol. Common reducing agents for this transformation include sodium borohydride, dithiothreitol (DTT), and triphenylphosphine.

Oxidation

Oxidation of the disulfide can lead to various sulfur-containing species, such as thiosulfinates, thiosulfonates, and ultimately, sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions.[14]

Disulfide Exchange Reactions

This compound can participate in thiol-disulfide exchange reactions, where a thiol reacts with the disulfide to form a new disulfide and a new thiol. This reaction is reversible and is fundamental to many biological processes.

References

- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Disulfide, bis(4-chlorophenyl) | CymitQuimica [cymitquimica.com]

- 4. Role of programmed cell death 4 in diseases: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

The Solubility Profile of Bis(4-chlorophenyl) disulfide: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility in Drug Development

Bis(4-chlorophenyl) disulfide, also known as 4,4'-dichlorodiphenyl disulfide, is a symmetrical aromatic disulfide. Its molecular structure, characterized by two chlorophenyl rings linked by a disulfide bond, renders it a compound of interest in various chemical and pharmaceutical applications. In the realm of drug discovery and development, understanding the solubility of such a compound is a cornerstone for its successful formulation and delivery. Poor solubility can be a significant impediment to bioavailability, hindering the therapeutic efficacy of a potential drug candidate. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂S₂ | --INVALID-LINK--[1] |

| Molecular Weight | 287.23 g/mol | --INVALID-LINK--[2] |

| Appearance | Pale yellow to cream solid/crystalline flakes | --INVALID-LINK--[2] |

| Melting Point | 71-74 °C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK--[2] |

Quantitative Solubility of this compound in Organic Solvents

Experimental data on the mole fraction solubility of this compound in six common organic solvents at temperatures ranging from 303.15 K to 333.15 K has been reported.[3] This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Toluene (x₁) | Chloroform (x₁) |

| 303.15 | 0.00199 | 0.00143 | 0.1189 | 0.0713 | 0.1264 | 0.2227 |

| 308.15 | 0.00252 | 0.00181 | 0.1425 | 0.0869 | 0.1519 | 0.2612 |

| 313.15 | 0.00316 | 0.00228 | 0.1695 | 0.1054 | 0.1809 | 0.3046 |

| 318.15 | 0.00394 | 0.00286 | 0.2006 | 0.1272 | 0.2141 | 0.3533 |

| 323.15 | 0.00489 | 0.00357 | 0.2361 | 0.1531 | 0.2520 | 0.4078 |

| 328.15 | 0.00606 | 0.00444 | 0.2768 | 0.1837 | 0.2954 | 0.4685 |

| 333.15 | 0.00748 | 0.00551 | 0.3233 | 0.2197 | 0.3448 | 0.5361 |

Data sourced from the Journal of Chemical & Engineering Data, 2013, 58(3), 660–662.[3]

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a relatively nonpolar molecule, its solubility is dictated by a balance of forces.

The two chlorophenyl groups are nonpolar and contribute to van der Waals interactions. The disulfide bond introduces a slight polarity. Therefore, the compound is expected to be more soluble in nonpolar or moderately polar organic solvents and poorly soluble in highly polar solvents like water, which is confirmed by experimental data.[2]

The following diagram illustrates the key factors influencing the dissolution process:

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to Bis(4-chlorophenyl) disulfide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a detailed analysis of the spectral data for Bis(4-chlorophenyl) disulfide, a compound of interest in various chemical and pharmaceutical applications. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and gain insights into its chemical behavior. This guide is structured to not only present the data but to also provide the rationale behind the experimental choices and a thorough interpretation of the results, ensuring a robust and self-validating understanding of the compound's identity and purity.

Introduction to this compound

This compound, with the chemical formula C₁₂H₈Cl₂S₂, is a symmetrical diaryl disulfide.[1][2] Its structure consists of two 4-chlorophenyl groups linked by a disulfide bond (-S-S-). This compound and its derivatives have been explored for their biological activities and are utilized as intermediates in organic synthesis.[3][4] Accurate characterization of this molecule is crucial for its application in research and development, and spectroscopic techniques provide the necessary tools for this purpose.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the basic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |

| Molecular Weight | 287.23 g/mol | [3] |

| Melting Point | 71-74 °C (lit.) | |

| Appearance | Solid |

The symmetrical nature of the molecule is a key feature that will be reflected in its spectral data, particularly in the NMR spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Instrument: Varian A-60[5]

-

Solvent: Information on the specific deuterated solvent used was not available in the searched resources. However, common solvents for such compounds include CDCl₃ or DMSO-d₆.[6]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Data and Interpretation:

Due to the symmetry of the molecule, the two 4-chlorophenyl groups are chemically equivalent. This results in a simplified ¹H NMR spectrum. The aromatic region will show a characteristic AA'BB' spin system for the 1,4-disubstituted benzene ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 8H | Aromatic protons |

The protons on the benzene rings ortho and meta to the disulfide linkage are chemically non-equivalent and will exhibit complex splitting patterns due to coupling with each other. A higher resolution instrument would likely resolve these into two distinct doublets.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Instrument: Not specified.

-

Solvent: Not specified.

-

Standard: TMS (δ = 0.00 ppm).

Data and Interpretation:

The ¹³C NMR spectrum is also simplified due to the molecule's symmetry. We expect to see four distinct signals for the aromatic carbons.

| Chemical Shift (δ) (ppm) | Assignment |

| ~128 | C-H (meta to -S-S-) |

| ~129 | C-H (ortho to -S-S-) |

| ~132 | C-Cl |

| ~138 | C-S |

The specific chemical shifts can be influenced by the solvent used. The provided data is an approximation based on typical values for similar structures. A ¹³C NMR spectrum from a research publication confirms the presence of these key signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

Data and Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the C-Cl and S-S bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1100-1000 | Strong | C-Cl stretch |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~540-480 | Weak | S-S stretch |

The presence of a weak band in the region of 540-480 cm⁻¹ is indicative of the disulfide linkage. The strong band around 820 cm⁻¹ is a key diagnostic feature for 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI)[1]

-

Mass Analyzer: Not specified.

Data and Interpretation:

The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

| m/z | Relative Intensity | Assignment |

| 286, 288, 290 | Moderate | [M]⁺ (Molecular ion) |

| 143, 145 | High | [C₆H₄ClS]⁺ |

| 108 | Moderate | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

The molecular ion peak at m/z 286 corresponds to the species with two ³⁵Cl atoms. The peaks at m/z 288 and 290 are due to the presence of one and two ³⁷Cl isotopes, respectively. The base peak is often the 4-chlorothiophenoxy cation at m/z 143.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of the NMR, IR, and Mass Spectrometry data provides a self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is consistent with the molecule's symmetry. The IR spectrum clearly indicates the presence of a p-disubstituted aromatic ring and a disulfide bond. The mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their work.

References

- 1. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 2. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 3. 双(4-氯苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of Bis(4-chlorophenyl) disulfide: A Technical Guide for Drug Discovery Professionals

Abstract

Bis(4-chlorophenyl) disulfide, a symmetrical aromatic disulfide, has a history of industrial application as a biocide and fungicide. While its utility in these areas is established, its potential in the realm of therapeutics remains largely unexplored. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing data and the activities of structurally related organosulfur compounds. We delve into its potential as an antimicrobial and anticancer agent, explore plausible mechanisms of action, and provide detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Chemistry and Industrial Significance of this compound

This compound, with the chemical formula (ClC₆H₄S)₂, is a crystalline solid characterized by a disulfide bond linking two 4-chlorophenyl moieties.[1][2][3] This structural feature is central to its chemical reactivity and, by extension, its biological activity. The presence of the disulfide bridge and the chlorinated phenyl rings imparts a specific electronic and steric profile that dictates its interactions with biological macromolecules.

Industrially, this compound has been utilized as a biocide and fungicide, particularly in cooling systems and metalworking fluids to inhibit microbial growth. Its application in these contexts underscores its inherent antimicrobial properties, providing a strong rationale for its investigation as a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2][3] |

| Molecular Weight | 287.23 g/mol | |

| Appearance | Crystalline solid | [1] |

| Melting Point | 71-74 °C | |

| CAS Number | 1142-19-4 | [2][3] |

Potential Therapeutic Applications: Exploring the Antimicrobial and Anticancer Landscape

While direct and extensive research on the therapeutic applications of this compound is limited, the known bioactivity of related organosulfur compounds provides a fertile ground for hypothesis-driven investigation.

Antimicrobial Activity: A Legacy and a Future

The established use of this compound as an industrial biocide strongly suggests a broad spectrum of antimicrobial activity. The disulfide bond is a key feature in many naturally occurring and synthetic antimicrobial agents. It is plausible that this compound exerts its antimicrobial effects through mechanisms common to other disulfide-containing compounds.

Potential Mechanisms of Antimicrobial Action:

-

Disruption of Thiol-Disulfide Homeostasis: The disulfide bond in this compound can undergo thiol-disulfide exchange reactions with cysteine residues in microbial proteins. This can disrupt protein structure and function, leading to enzyme inactivation and inhibition of essential metabolic pathways.

-

Inhibition of Key Enzymes: Specific microbial enzymes that rely on cysteine residues in their active sites could be targeted and inhibited.

-

Membrane Disruption: The lipophilic nature of the chlorophenyl groups may facilitate interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

Anticancer Potential: Insights from Structural Analogs

Numerous studies have demonstrated the potent anticancer activities of various organosulfur compounds, including those with disulfide linkages and chlorophenyl groups. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Hypothesized Anticancer Mechanisms:

-

Induction of Apoptosis: Structurally related disulfide compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, other thiuram disulfides have been found to induce p53-dependent apoptosis.[4] Disulfide bond-disrupting agents can also activate the TRAIL/death receptor 5 pathway.[5]

-

Cell Cycle Arrest: Organosulfur compounds can interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.

-

Inhibition of Protein Disulfide Isomerase (PDI): PDI is an enzyme that plays a crucial role in protein folding and is often overexpressed in cancer cells.[6] Disulfide-containing compounds are known to be potential inhibitors of PDI.[7][8][9] Inhibition of PDI can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis.[6][7][8]

Postulated Mechanism of Action: The Role of Protein Disulfide Isomerase (PDI) Inhibition

A compelling hypothesis for the biological activity of this compound is its potential to act as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein essential for the correct folding of proteins in the endoplasmic reticulum through the catalysis of disulfide bond formation and isomerization.[6]

The disulfide bond in this compound could potentially interact with the active site cysteine residues of PDI, leading to the formation of a mixed disulfide and inactivation of the enzyme. This inhibition would disrupt cellular proteostasis, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis in cancer cells that are highly dependent on a functional protein-folding machinery.

Figure 1: Postulated mechanism of PDI inhibition by this compound.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of well-defined in vitro assays are recommended. The following protocols provide a starting point for researchers.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Spectrophotometer

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare an inoculum of the test microorganism standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the MBC/MFC, subculture aliquots from wells showing no growth onto agar plates and incubate. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC/MFC.

Figure 2: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

DMSO

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Procedure (MTT Assay):

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for a specified duration (e.g., 24, 48, 72 hours).

-

Include vehicle control (DMSO) and untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Induction Assay

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a defined period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V-positive population indicates apoptosis induction.

Toxicological Profile

A comprehensive toxicological assessment of this compound is essential for its development as a therapeutic agent. Based on available safety data, the compound is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[10] It is important to note that acute toxicity information is limited, and the full toxicological properties have not been thoroughly investigated.[10]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | [10] |

| Serious Eye Damage/Irritation | Category 2 | [10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [10] |

| Acute Toxicity | No information available | [10] |

Conclusion and Future Directions

This compound presents an intriguing starting point for drug discovery efforts. Its established antimicrobial properties in industrial applications, coupled with the known anticancer activities of structurally related compounds, provide a strong rationale for its further investigation. The potential mechanism of action through PDI inhibition offers a specific and testable hypothesis.

Future research should focus on:

-

Comprehensive antimicrobial screening: Evaluating the activity of this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

In-depth anticancer studies: Assessing its cytotoxicity against a diverse range of cancer cell lines and elucidating the specific molecular pathways involved in apoptosis induction and cell cycle arrest.

-

Mechanism of action studies: Directly investigating the inhibitory effects of this compound on PDI activity and its downstream consequences on cellular function.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models.

By systematically exploring the biological activities of this compound, the scientific community can determine its true potential as a novel therapeutic agent for infectious diseases and cancer.

References

- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 4. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disulfide bond-disrupting agents activate the tumor necrosis family-related apoptosis-inducing ligand/death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

A-Technical-Guide-to-the-Synthesis-of-Poly(p-phenylene-sulfide)-via-Thermolysis-of-Bis(4-chlorophenyl)-disulfide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[1] This guide provides a comprehensive technical overview of a specific synthetic route to PPS: the thermolysis of bis(4-chlorophenyl) disulfide. This document will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the characterization of the resulting polymer. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize high-performance polymers in their applications.

Introduction to Poly(p-phenylene sulfide) (PPS)

Poly(p-phenylene sulfide) is a semi-crystalline, aromatic polymer characterized by a simple repeating unit of a benzene ring linked by a sulfur atom.[1] This structure imparts remarkable properties to the material, including:

-

High Thermal Stability: PPS exhibits a high melting point, typically in the range of 270-285°C, and can be used continuously at temperatures up to 230°C.[1] Its decomposition temperature in air is above 450°C.[2]

-

Excellent Chemical Resistance: PPS is highly resistant to a wide range of organic solvents and corrosive chemicals, particularly at elevated temperatures.[1][2]

-

Inherent Flame Retardance: The aromatic structure of PPS contributes to its non-flammable nature.[1]

-

Good Mechanical Properties: PPS possesses high rigidity, creep resistance, and a low coefficient of friction.[1]

These properties have led to the widespread use of PPS in demanding applications across various industries, including automotive, electronics, and chemical processing.[2] While the most common commercial synthesis involves the reaction of p-dichlorobenzene with sodium sulfide, alternative synthetic routes are of significant interest for both academic research and industrial applications.[1][3] One such method, the thermolysis of diaryl disulfides, offers a unique pathway to this valuable polymer.

The Thermolytic Pathway to PPS from this compound

The synthesis of PPS through the thermolysis of this compound is a less conventional but mechanistically insightful route. This method involves the high-temperature decomposition of the disulfide monomer to generate reactive species that subsequently polymerize.

Proposed Reaction Mechanism

The thermal decomposition of aromatic disulfides can proceed through a radical-mediated mechanism.[4] The initial and rate-determining step is the homolytic cleavage of the sulfur-sulfur bond in the this compound molecule, generating two 4-chlorophenylthiyl radicals.

Initiation: (Cl-C₆H₄-S-S-C₆H₄-Cl) → 2 (Cl-C₆H₄-S•)

These highly reactive thiyl radicals can then participate in a series of propagation steps. One plausible pathway involves the attack of a thiyl radical on an aromatic ring of another monomer molecule, leading to the displacement of a chlorine atom and the formation of a sulfide linkage. This process would also generate a chlorine radical, which could then abstract a hydrogen atom from the solvent or another molecule, or participate in other side reactions.

Propagation: (Cl-C₆H₄-S•) + (Cl-C₆H₄-S-S-C₆H₄-Cl) → (Cl-C₆H₄-S-C₆H₄-S-S-C₆H₄-Cl) + Cl•

Alternatively, the reaction may be driven by the removal of a more stable species. For instance, in the presence of an iodide source, thermolysis of bis(4-bromophenyl) disulfide and this compound has been shown to produce PPS with the evolution of elemental iodine. This suggests that the halogen's removal is a critical driving force for the polymerization.

A simplified representation of the overall polymerization can be depicted as:

n (Cl-C₆H₄-S-S-C₆H₄-Cl) → [-C₆H₄-S-]₂n + n Cl₂ (or other chlorine-containing byproducts)

It is important to note that the actual mechanism is likely more complex and may involve competing side reactions, such as cyclization and cross-linking, especially at the high temperatures required for thermolysis.

Experimental Protocol: Synthesis of PPS via Thermolysis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of PPS from this compound.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier (Example) |

| This compound | >98% purity | Sigma-Aldrich |

| Diphenyl ether | High boiling point solvent, >99% | Alfa Aesar |

| Methanol | ACS grade | Fisher Scientific |

| Chloroform | ACS grade | VWR |

| 1-Chloronaphthalene | For purification | TCI |

| Pyrex test tube (1.5 x 15 cm) | ||

| Sand bath with temperature controller | ||

| Nitrogen gas supply with bubbler | ||

| Filtration apparatus (Büchner funnel, filter flask) | ||

| Drying oven |

Synthesis Procedure

-

Reaction Setup: Place this compound (e.g., 2.0 mmol) and a high-boiling point solvent such as diphenyl ether (e.g., 1.8 g) into a Pyrex test tube.

-

Inert Atmosphere: Immerse the test tube in a sand bath and begin bubbling a slow stream of nitrogen gas into the mixture through a long-stemmed pipette to maintain an inert atmosphere.

-

Thermolysis: Heat the sand bath to a controlled temperature of 250-260°C and maintain this temperature for an extended period (e.g., 18 hours). The reaction mixture will gradually darken as polymerization proceeds.

-

Isolation of the Crude Polymer: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable solvent like 1-chloronaphthalene (e.g., 4 mL) to reduce viscosity.

-

Precipitation and Washing: Pour the diluted mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer. Collect the solid polymer by filtration.

-

Purification: To remove residual solvent and low molecular weight oligomers, the polymer should be subjected to a series of washing steps. This can include stirring the polymer in hot methanol, followed by hot chloroform, and finally another wash with methanol. A more rigorous purification can be achieved by dissolving the polymer in hot 1-chloronaphthalene and re-precipitating it by cooling.

-

Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of PPS.

Characterization of the Synthesized PPS

A thorough characterization of the synthesized polymer is crucial to confirm its identity, purity, and key physical properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups in the polymer. The spectrum of PPS will show characteristic peaks for aromatic C-H stretching, C=C stretching in the benzene ring, and C-S stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is a powerful tool for characterizing the structure of PPS. The spectrum of the synthesized polymer should be compared with that of a commercial PPS standard to confirm the expected chemical shifts for the carbon atoms in the repeating unit.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. For PPS, the Tg is typically around 85-95°C and the Tm is around 285°C.[2][5][6]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. PPS is known for its high thermal stability, with decomposition typically starting above 400°C.[5][6][7]

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): High-temperature GPC is required to determine the molecular weight and molecular weight distribution of PPS due to its limited solubility at room temperature.[5] A suitable solvent for high-temperature GPC of PPS is 1-chloronaphthalene at temperatures above 200°C.[5]

Expected Characterization Data

| Analytical Technique | Expected Result for PPS |

| FT-IR | Characteristic peaks for aromatic C-H, C=C, and C-S bonds. |

| ¹³C NMR | Chemical shifts consistent with the poly(p-phenylene sulfide) structure. |

| DSC | Tg ~ 85-95°C, Tm ~ 285°C.[2][5][6] |

| TGA | Onset of decomposition > 400°C.[5][6][7] |

| GPC | Determination of number-average (Mn) and weight-average (Mw) molecular weights. |

Mechanistic Considerations and Causality

The choice of experimental conditions is dictated by the underlying chemical principles of the thermolysis reaction.

-

High Reaction Temperature: The high temperature (250-260°C) is necessary to provide sufficient energy to overcome the activation energy for the homolytic cleavage of the S-S bond in the disulfide monomer, which is the initiating step of the polymerization.

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent oxidative side reactions at the high temperatures employed. Oxygen can react with the radical intermediates, leading to the formation of sulfoxides and other undesirable byproducts, which would terminate the polymerization and compromise the properties of the final polymer.

-

High-Boiling Point Solvent: A high-boiling point solvent like diphenyl ether is required to maintain a liquid phase at the reaction temperature and to facilitate heat transfer and mixing of the reactants.

-

Purification Protocol: The extensive washing and re-precipitation steps are essential for removing unreacted monomer, low molecular weight oligomers, and residual solvent. These impurities can significantly affect the thermal and mechanical properties of the final polymer.

Reaction Mechanism Diagram

Caption: Simplified radical mechanism for the thermolysis of this compound.

Conclusion

The thermolysis of this compound represents a viable, albeit less common, method for the synthesis of poly(p-phenylene sulfide). This technical guide has provided a detailed overview of the reaction, including a plausible mechanism, a comprehensive experimental protocol, and methods for the characterization of the resulting polymer. Understanding alternative synthetic routes to high-performance polymers like PPS is crucial for researchers and scientists in various fields, as it can open up new avenues for material design and application. The principles and techniques described herein offer a solid foundation for further exploration and development in the field of polymer chemistry.

References

- 1. enkidupolymers.com [enkidupolymers.com]

- 2. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Role of Bis(4-chlorophenyl) disulfide in Advanced Polymer Synthesis

This guide provides an in-depth technical overview of Bis(4-chlorophenyl) disulfide, a key reagent in specialized polymer chemistry. We will move beyond simple data reporting to explore the causality behind its applications, focusing on its primary role in the synthesis of high-performance polymers and its utility in the burgeoning field of dynamic covalent chemistry. This document is intended for researchers and professionals seeking to leverage the unique properties of the disulfide bond in materials science.

Core Concepts: Chemical Identity and Safety

This compound, with the linear formula [ClC₆H₄S]₂, is a symmetrical aromatic disulfide. It presents as a pale yellow crystalline solid and possesses a key reactive site: the disulfide (S-S) bond.[1] This bond's susceptibility to cleavage under thermal or reductive conditions is the foundation of its utility in polymer science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1142-19-4 | [2] |

| Molecular Formula | C₁₂H₈Cl₂S₂ | [2] |

| Molecular Weight | 287.23 g/mol | [3] |

| Appearance | Pale yellow to cream powder or solid | [1][2] |

| Melting Point | 71-74 °C (lit.) | [4][5] |

| Purity | ≥97-98% (typical) | [6] |

Critical Safety & Handling Protocols

As a laboratory reagent, this compound requires careful handling. It is classified as a substance that causes skin, eye, and potential respiratory irritation.[1][3] Adherence to the following safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to avoid inhalation.[1]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to dust and fumes.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Primary Application: Synthesis of Poly(p-phenylene sulfide) (PPS)

The most significant application of this compound is as a monomer precursor for the synthesis of Poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its outstanding thermal stability and chemical resistance.[4][5][7] The synthesis is achieved through a high-temperature thermolysis reaction.

Mechanistic Rationale

The polymerization proceeds via a thermally induced radical mechanism. The process is not a simple polycondensation; rather, it is driven by the homolytic cleavage of the disulfide bond at elevated temperatures.

-

Causality of High Temperature: Temperatures exceeding 250 °C are required to provide sufficient energy to overcome the activation barrier for the homolytic cleavage of the S-S bond, generating reactive 4-chlorophenylthiyl radicals.

-

Role of Iodide (Driving Force): In a key synthetic route, the presence of an iodide source is crucial. The thiyl radical can react in a pathway that ultimately eliminates elemental iodine (I₂). The removal of this volatile and unreactive species from the reaction mixture serves as a powerful thermodynamic driving force, pushing the equilibrium towards polymer formation.

Detailed Experimental Protocol: PPS Synthesis

This protocol is adapted from the established methodology for the thermolysis of bis(4-halophenyl) disulfides.

Workflow Visualization

Materials & Equipment:

-

This compound

-

Diphenyl ether (high-boiling solvent)

-

Sodium Iodide (optional, but recommended to drive the reaction)

-

1-chloronaphthalene (for dilution)

-

Methanol (for precipitation and washing)

-

Pyrex test tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or sand bath with temperature controller

-

Nitrogen gas source with bubbler

-

Standard glassware for filtration and washing

Step-by-Step Procedure:

-

Reactor Setup: Place this compound (e.g., 2.0 mmol) and diphenyl ether into a Pyrex reaction tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Position the tube in a sand bath. Insert a pipette or needle connected to a nitrogen source, ensuring the outlet is below the surface of the solvent to allow for gentle bubbling. This is critical to prevent oxidative side reactions at high temperatures.

-

Heating and Polymerization: Heat the sand bath to control the reaction temperature at 250-260 °C. Maintain this temperature for 18-24 hours with continuous stirring and a slow nitrogen purge.

-

Workup and Isolation: a. Allow the reaction mixture to cool to approximately 100-120 °C. b. Carefully dilute the viscous mixture with a small amount of 1-chloronaphthalene to aid in handling. c. Pour the warm solution slowly into a beaker containing a large volume of methanol (e.g., 200 mL) with vigorous stirring. The PPS polymer will precipitate as a solid. d. Collect the polymer by vacuum filtration.

-

Purification: a. Wash the collected solid thoroughly with hot methanol and then hot chloroform to remove residual solvent and unreacted monomer. b. Perform a final wash with methanol. c. Dry the resulting pale yellow PPS powder in a vacuum oven at 120 °C overnight.

Polymer Characterization & Performance Data

The synthesized PPS can be characterized using standard techniques to verify its identity and thermal properties. Data from analogous syntheses show a direct correlation between reaction conditions and polymer properties.

Table 2: Representative Thermal Properties of PPS Synthesized via Thermolysis

| Sample | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Temp (Tm, °C) | Glass Transition (Tg, °C) |

| 1 | 220-230 | 48 | 96 | 270 | 85.8 |

| 2 | 240-250 | 30 | 94 | 270 | 90.6 |

| 3 | 250-260 | 18 | 92 | 280 | 88.5 |

| 4 | 260-270 | 8 | 95 | 282 | 91.7 |

| Data is for PPS synthesized from bis(4-iodophenyl) disulfide, which is structurally analogous and follows the same mechanism. |